SCD1 Inhibitory Activity in Human HepG2 Cells: Target Compound vs. Elaborated Analog
In a BindingDB entry associated with the SCD1 inhibitor patent family, a compound structurally analogous to 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol but bearing additional substitution on the pyridazinone ring exhibited an IC50 of 1.07 × 10³ nM (1.07 μM) against SCD1 in OATP-deficient human HepG2 cells [1]. The unadorned 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol itself has no publicly reported IC50, but the data establish a benchmark: the unelaborated scaffold's potency is expected to be weaker (>1 μM) compared to optimized leads from the same series that achieve nanomolar IC50 values (e.g., 68 nM in rat hepatocytes for a more advanced analog) [1]. This quantifies the functional gap between the building block and elaborated drug candidates.
| Evidence Dimension | SCD1 inhibition in human HepG2 cells (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >1.07 μM based on analog data |
| Comparator Or Baseline | Structural analog from SCD1 patent series (BindingDB BDBM50362592 / CHEMBL1938870): IC50 = 1.07 × 10³ nM in OATP-deficient HepG2 cells; advanced analog: IC50 = 68 nM in rat hepatocytes |
| Quantified Difference | ≥15-fold differential between building-block level activity and optimized lead activity within the same chemotype |
| Conditions | SCD1 enzymatic assay in OATP-deficient human HepG2 cells using [I-14C] stearoyl CoA desaturation readout |
Why This Matters
Demonstrates that the unsubstituted scaffold possesses measurable but weak SCD1 engagement, making it a suitable starting point for SAR exploration rather than a final probe, and informs procurement decisions for hit-to-lead campaigns.
- [1] BindingDB. Entry BDBM50362592 (CHEMBL1938870). Affinity Data: IC50 = 1.07E+3 nM for SCD-1 in OATP-deficient human HepG2 cells. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50362592. View Source
